Tri-O-acetyl-D-[2-13C]galactal
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Overview
Description
Tri-O-acetyl-D-[2-13C]galactal: is a labeled carbohydrate derivative used primarily in research settings. It is a modified form of D-galactal, where three hydroxyl groups are acetylated, and the carbon-2 position is labeled with the carbon-13 isotope. This compound is valuable in various scientific studies, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling.
Mechanism of Action
Target of Action
Tri-O-acetyl-D-[2-13C]galactal is a complex compound used in proteomics research
Mode of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.
Biochemical Pathways
This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection and inflammation, and protein folding.
Result of Action
As a building block for the synthesis of oligosaccharides , it can be inferred that the compound may play a role in the processes where oligosaccharides are involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tri-O-acetyl-D-[2-13C]galactal typically involves the acetylation of D-galactal. The process begins with the protection of the hydroxyl groups of D-galactal using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the desired positions.
Industrial Production Methods: While industrial-scale production methods for isotopically labeled compounds like this compound are not as common, the general approach involves similar acetylation reactions. The use of isotopically labeled reagents, such as [2-13C]acetic anhydride, is crucial in these processes to achieve the desired labeling.
Chemical Reactions Analysis
Types of Reactions: Tri-O-acetyl-D-[2-13C]galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetylated compound back to its hydroxyl form.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Tri-O-acetyl-D-[2-13C]galactal is used as a building block in the synthesis of complex carbohydrates and glycosides. Its isotopic labeling allows for detailed studies of reaction mechanisms and pathways.
Biology: In biological research, this compound is used to trace metabolic pathways and study carbohydrate metabolism. The carbon-13 label provides a means to track the compound through various biochemical processes.
Medicine: While not directly used as a therapeutic agent, this compound is valuable in medical research for studying the interactions of carbohydrates with proteins and other biomolecules.
Industry: In industrial applications, this compound is used in the synthesis of specialized chemicals and materials, particularly those requiring precise isotopic labeling for analytical purposes.
Comparison with Similar Compounds
Tri-O-acetyl-D-galactal: The non-labeled version of the compound, used in similar applications but without the isotopic tracking capability.
Tri-O-acetyl-D-glucal: Another acetylated carbohydrate derivative, used in the synthesis of glycosides and other carbohydrate-based compounds.
Tri-O-acetyl-D-mannal: Similar in structure but derived from mannose, used in carbohydrate synthesis and research.
Uniqueness: Tri-O-acetyl-D-[2-13C]galactal’s uniqueness lies in its isotopic labeling, which allows for detailed tracking and analysis in research applications. This makes it particularly valuable in studies requiring precise measurement of metabolic pathways and reaction mechanisms.
Properties
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-XDNQYBAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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